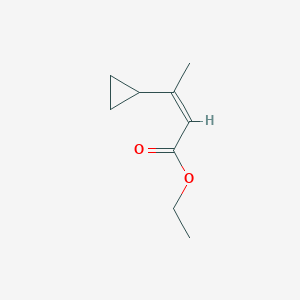

Ethyl (2z)-3-cyclopropylbut-2-enoate

Description

Properties

CAS No. |

21014-29-9 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

ethyl (Z)-3-cyclopropylbut-2-enoate |

InChI |

InChI=1S/C9H14O2/c1-3-11-9(10)6-7(2)8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6- |

InChI Key |

GCWPTUQEFGYCEC-SREVYHEPSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\C1CC1 |

Canonical SMILES |

CCOC(=O)C=C(C)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Data Table Summarizing Preparation Methods

Analytical and Characterization Data

NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the cyclopropyl group, ethyl ester moiety, and the double bond configuration. Chemical shifts for the Z-isomer show characteristic coupling constants and chemical shifts consistent with cis double bonds.

Mass Spectrometry: Electron ionization mass spectra show molecular ion peaks consistent with C9H14O2 (m/z 154.21), with fragmentation patterns supporting the cyclopropyl and ester functionalities.

Infrared Spectroscopy: Characteristic ester carbonyl stretch near 1680–1720 cm^-1 and alkene C=C stretches around 1620 cm^-1, along with cyclopropyl ring vibrations, are observed.

Summary and Perspectives

The preparation of Ethyl (2Z)-3-cyclopropylbut-2-enoate is well-documented through condensation and esterification routes that allow for stereochemical control and high purity product isolation. The choice of method depends on the availability of starting materials, desired isomer purity, and scalability considerations. Analytical techniques such as NMR, MS, and IR spectroscopy are essential for confirming the structure and stereochemistry of the synthesized compound.

Further research could explore catalytic asymmetric synthesis routes or alternative cyclopropanation strategies to enhance yield and selectivity. The compound's unique structural features make it a valuable intermediate for the synthesis of biologically active molecules and advanced materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2z)-3-cyclopropylbut-2-enoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 3-cyclopropylbut-2-enoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.

Major Products Formed

Hydrolysis: 3-cyclopropylbut-2-enoic acid and ethanol.

Reduction: 3-cyclopropylbut-2-enol.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl (2z)-3-cyclopropylbut-2-enoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a drug intermediate or active pharmaceutical ingredient.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl (2z)-3-cyclopropylbut-2-enoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis can affect cellular processes by altering the concentration of active compounds. The cyclopropyl group may also interact with specific enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Key Observations:

Cyclopropane vs.

Stereochemistry (Z vs. E Isomers) : The Z-configuration of the target compound may lead to distinct reactivity compared to its E-isomer. For example, the Z-isomer’s steric hindrance could slow down nucleophilic additions or cycloadditions, whereas the E-isomer (e.g., ethyl crotonate) typically exhibits higher reactivity in Diels-Alder reactions due to reduced steric clash .

Physical Properties and Stability

- LogP and Solubility: The higher LogP of this compound (1.906) compared to ethyl crotonate (1.32) reflects increased hydrophobicity due to the cyclopropane moiety, impacting its use in aqueous reaction conditions .

- Thermal Stability: The strained cyclopropane ring may render the Z-isomer more prone to ring-opening reactions under thermal stress compared to non-cyclopropane analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (2Z)-3-cyclopropylbut-2-enoate, and what key reaction parameters influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via enolate chemistry, where cyclopropane-containing precursors react with activated esters. Critical parameters include:

-

Temperature : Low temperatures (−78°C to 0°C) suppress side reactions and preserve stereochemical integrity.

-

Catalysts : Use of LDA (lithium diisopropylamide) or Grignard reagents to generate enolates.

-

Workup : Acidic quenching (e.g., HCl) stabilizes the (2Z)-configuration.

Q. What spectroscopic methods are most effective for characterizing this compound, and how should researchers interpret critical spectral features?

- Methodological Answer :

-

NMR :

-

¹H NMR : Look for vinyl proton splitting (δ 5.5–6.5 ppm, doublet of doublets) and cyclopropyl CH₂ signals (δ 0.5–1.5 ppm).

-

¹³C NMR : Ester carbonyl (δ 165–175 ppm) and α,β-unsaturated carbons (δ 120–140 ppm) .

-

IR : Strong C=O stretch (~1720 cm⁻¹) and conjugated C=C stretch (~1630 cm⁻¹).

-

Mass Spec : Molecular ion peak (m/z ~168) and fragmentation patterns (e.g., loss of ethyl group, m/z ~140) .

Q. How does the tautomeric behavior of this compound differ between solid-state and solution-phase environments?

- Methodological Answer :

- Solid-State (XRD) : Exclusively enol form due to hydrogen-bonding networks stabilizing the conjugated system .

- Solution (NMR) : Equilibrium between enol and keto forms (~3:1 ratio in DMSO-d₆). Integration of OH proton (δ 10–12 ppm) quantifies enol content .

- Experimental Design : Compare XRD data (enol form) with variable-temperature NMR to study tautomeric shifts.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental observations in the conformational analysis of this compound?

- Methodological Answer :

- Hybrid Approaches : Combine DFT calculations (B3LYP/6-311+G(d,p)) with rotational spectroscopy to validate low-energy conformers.

- Control Experiments : Synthesize isotopically labeled analogs (e.g., ¹³C-cyclopropyl) to track conformational changes .

- Data Reconciliation : Use SHELXL refinement for XRD data to resolve discrepancies in bond-length/angle predictions .

Q. How can researchers optimize catalytic systems for stereoselective transformations involving this compound as a substrate?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) for asymmetric Diels-Alder reactions.

- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) enhance electrophilicity of the α,β-unsaturated ester.

- Kinetic Studies : Use in-situ IR to monitor enantiomeric excess (ee) and optimize reaction time/temperature .

Q. What advanced crystallographic techniques are essential for determining the precise molecular geometry of this compound derivatives?

- Methodological Answer :

-

High-Resolution XRD : Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) to minimize thermal motion artifacts.

-

SHELX Suite : Use SHELXD for structure solution and SHELXL for refinement, incorporating hydrogen-bonding restraints .

-

Validation Tools : Employ PLATON/ADDSYM to check for missed symmetry and validate geometry using CIF-checking software .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported tautomeric ratios across different solvent systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.